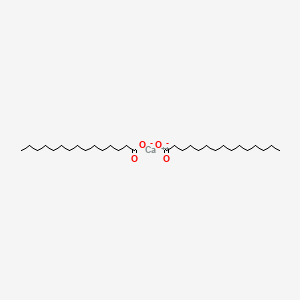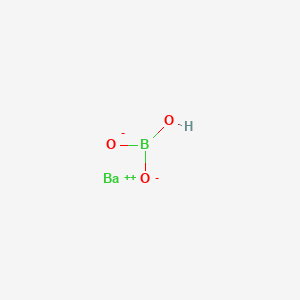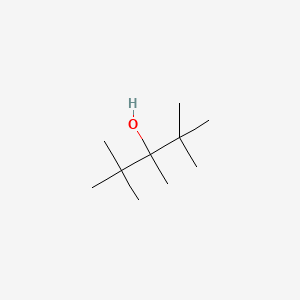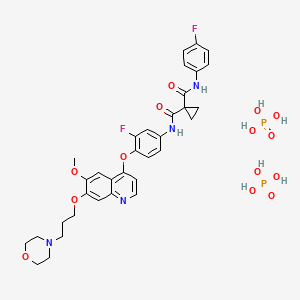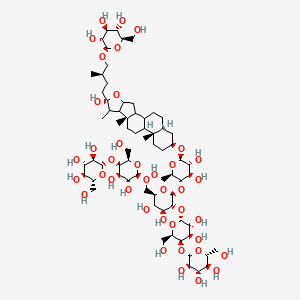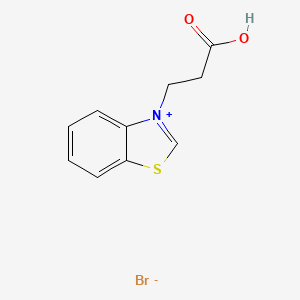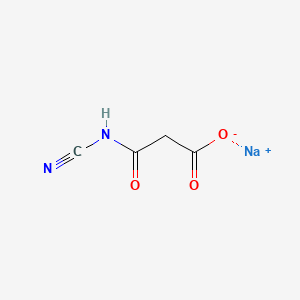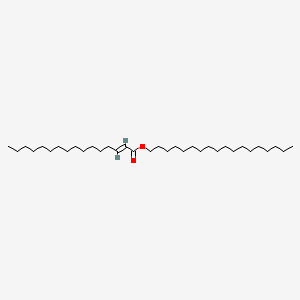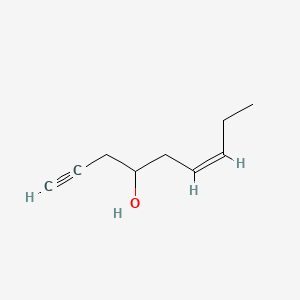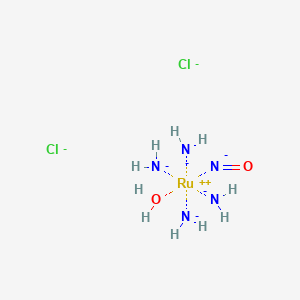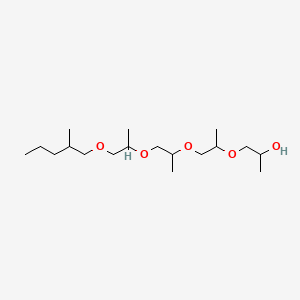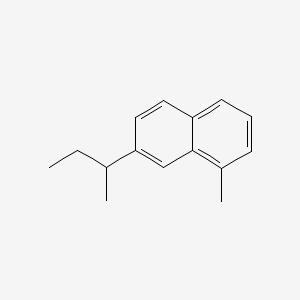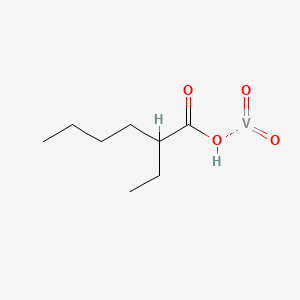
(2-Ethylhexenoato-O)dioxovanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylhexenoato-O)dioxovanadium is a chemical compound with the molecular formula C8H16O4V It is a vanadium complex where vanadium is in the oxidation state +5, coordinated with two oxo groups and a 2-ethylhexenoate ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexenoato-O)dioxovanadium typically involves the reaction of vanadium pentoxide (V2O5) with 2-ethylhexenoic acid in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The general reaction can be represented as follows:
V2O5+2C8H16O2→2C8H16O4V
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Ethylhexenoato-O)dioxovanadium undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of organic substrates.
Reduction: Under certain conditions, it can be reduced to lower oxidation states of vanadium.
Substitution: The 2-ethylhexenoate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and organic peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) can be used.
Substitution: Ligand exchange reactions can be carried out using various organic acids or amines.
Major Products Formed
Oxidation: The major products are typically oxidized organic compounds and vanadium oxides.
Reduction: Reduced vanadium complexes and the corresponding organic products.
Substitution: New vanadium complexes with different ligands.
Scientific Research Applications
(2-Ethylhexenoato-O)dioxovanadium has several scientific research applications, including:
Catalysis: It is used as a catalyst in organic synthesis, particularly in oxidation reactions and polymerization processes.
Biological Studies: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Material Science: It is used in the development of advanced materials, such as vanadium-based batteries and electronic devices.
Environmental Chemistry: The compound is investigated for its role in environmental remediation, particularly in the degradation of pollutants.
Mechanism of Action
The mechanism of action of (2-Ethylhexenoato-O)dioxovanadium involves its ability to coordinate with various substrates and facilitate redox reactions. The oxo groups play a crucial role in the transfer of oxygen atoms, while the 2-ethylhexenoate ligand stabilizes the complex. The molecular targets and pathways involved include:
Enzymatic Reactions: The compound can interact with enzymes, altering their activity and function.
Redox Pathways: It participates in redox reactions, influencing the oxidative state of other molecules.
Comparison with Similar Compounds
Similar Compounds
Vanadyl Acetylacetonate (VO(acac)2): A vanadium(IV) complex with acetylacetonate ligands.
Vanadyl Sulfate (VOSO4): A vanadium(IV) complex with sulfate ligands.
Vanadium Pentoxide (V2O5): A vanadium(V) oxide used in various industrial applications.
Uniqueness
(2-Ethylhexenoato-O)dioxovanadium is unique due to its specific ligand structure, which imparts distinct catalytic properties and stability. Unlike other vanadium complexes, it offers a balance between reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
94232-42-5 |
|---|---|
Molecular Formula |
C8H16O4V |
Molecular Weight |
227.15 g/mol |
IUPAC Name |
dioxovanadium;2-ethylhexanoic acid |
InChI |
InChI=1S/C8H16O2.2O.V/c1-3-5-6-7(4-2)8(9)10;;;/h7H,3-6H2,1-2H3,(H,9,10);;; |
InChI Key |
ZJMYEQRQCZIHEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.O=[V]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


